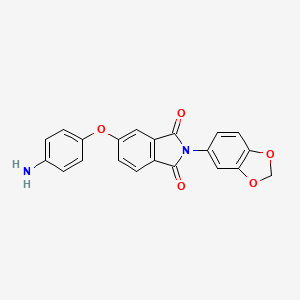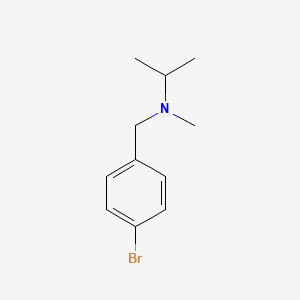
N-(4-Bromobenzyl)-N-methylpropan-2-amine
Vue d'ensemble
Description
N-(4-Bromobenzyl)-N-methylpropan-2-amine, also known as NMBPA, is an organic compound with a wide array of scientific research applications. It is a member of the amine family, and has a molecular formula of C7H13BrN2. This compound is used in a variety of lab experiments, including synthesis, biochemical and physiological studies, and drug development. In
Applications De Recherche Scientifique
N-(4-Bromobenzyl)-N-methylpropan-2-amine is a versatile compound that has a wide range of scientific research applications. It is used in the synthesis of a variety of drugs, including anti-cancer agents, anti-bacterial agents, and anti-inflammatory agents. It is also used in the synthesis of a variety of peptides, including angiotensin-converting enzyme inhibitors, angiotensin receptor blockers, and endothelin receptor antagonists. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine is used in the synthesis of a variety of hormones, including glucocorticoids, androgens, and estrogens.
Mécanisme D'action
N-(4-Bromobenzyl)-N-methylpropan-2-amine is believed to act as an agonist at various G-protein coupled receptors, including the adenosine A2A receptor, the serotonin 5-HT2A receptor, and the dopamine D2 receptor. It is also believed to act as an antagonist at the histamine H3 receptor. The exact mechanism of action of N-(4-Bromobenzyl)-N-methylpropan-2-amine is still unclear, but it is believed to be related to its ability to interact with various G-protein coupled receptors.
Effets Biochimiques Et Physiologiques
N-(4-Bromobenzyl)-N-methylpropan-2-amine has been shown to have a variety of biochemical and physiological effects. It has been shown to have an anti-inflammatory effect, and has been shown to reduce the production of pro-inflammatory cytokines. It has also been shown to have an anti-cancer effect, and has been shown to reduce the growth of cancer cells. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine has been shown to have an anti-bacterial effect, and has been shown to inhibit the growth of a variety of bacteria.
Avantages Et Limitations Des Expériences En Laboratoire
N-(4-Bromobenzyl)-N-methylpropan-2-amine has a number of advantages for lab experiments. It is relatively easy to synthesize, and is available in a variety of concentrations. It is also relatively stable, and has a low toxicity. However, N-(4-Bromobenzyl)-N-methylpropan-2-amine also has a number of limitations. It is not water soluble, and is not very soluble in organic solvents. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine is relatively expensive, and is not widely available.
Orientations Futures
The future directions for N-(4-Bromobenzyl)-N-methylpropan-2-amine are vast and varied. One potential future direction is the development of novel drugs using N-(4-Bromobenzyl)-N-methylpropan-2-amine as a starting point. Another potential future direction is the development of novel peptides using N-(4-Bromobenzyl)-N-methylpropan-2-amine as a starting point. In addition, N-(4-Bromobenzyl)-N-methylpropan-2-amine could be used to develop novel hormones, or to develop novel compounds for the treatment of various diseases. Finally, N-(4-Bromobenzyl)-N-methylpropan-2-amine could be used to develop novel compounds for the treatment of various neurological disorders, such as Parkinson's disease and Alzheimer's disease.
Propriétés
IUPAC Name |
N-[(4-bromophenyl)methyl]-N-methylpropan-2-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16BrN/c1-9(2)13(3)8-10-4-6-11(12)7-5-10/h4-7,9H,8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMRATEWLRLEPNP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)N(C)CC1=CC=C(C=C1)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16BrN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-Bromobenzyl)-N-methylpropan-2-amine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-{3-[(Cyclobutylcarbonyl)amino]phenyl}nicotinic acid](/img/structure/B1386885.png)
![5-bromo-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B1386886.png)
![4-[3,5-Bis(trifluoromethyl)phenyl]-5-pyridin-4-yl-4H-1,2,4-triazole-3-thiol](/img/structure/B1386888.png)
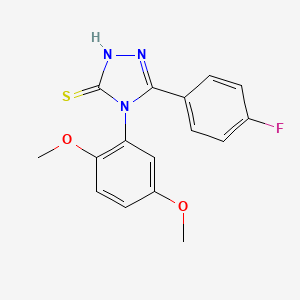
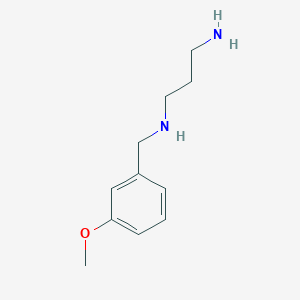
![N'-(5-Bromo-7H-pyrrolo[2,3-d]pyrimidin-4-yl)-N,N-dimethylethane-1,2-diamine](/img/structure/B1386897.png)
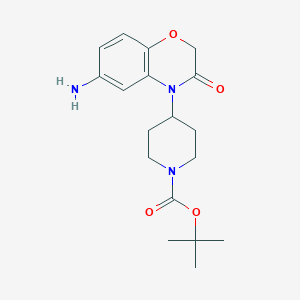
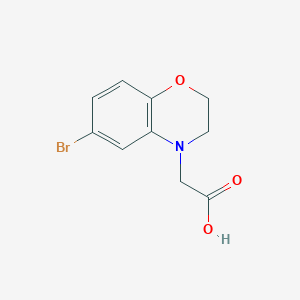
![(6-Methyl-7-oxo-7H-[1,3]thiazolo[3,2-b][1,2,4]triazin-3-yl)acetic acid](/img/structure/B1386900.png)
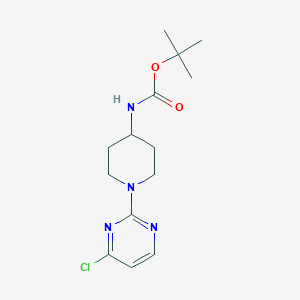
![Methyl 4-[(1-methyl-2,3-dioxo-2,3-dihydropyrido[2,3-b]pyrazin-4(1H)-yl)methyl]benzoate](/img/structure/B1386902.png)
![N-[(1-Butyl-1,2,3,4-tetrahydroquinolin-6-yl)methyl]cyclopentanamine](/img/structure/B1386903.png)
![tert-Butyl {2-[(2-chloropyrimidin-4-yl)amino]ethyl}carbamate](/img/structure/B1386904.png)
